molecular formula C18H15ClN4O B2574924 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea CAS No. 2034321-06-5

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea

Cat. No. B2574924
CAS RN: 2034321-06-5
M. Wt: 338.8
InChI Key: CTTGTCCYVLWCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea is a highly significant organic compound with the formula CO(NH2)2. It plays a crucial role in a number of biological and industrial contexts . Bipyridine is a type of nitrogen-rich heterocycle that is often used as a ligand in coordination chemistry .


Synthesis Analysis

Urea can be synthesized from nonbiological starting materials. For example, German chemist Friedrich Wöhler prepared the inorganic compound ammonium cyanate in the lab, then heated it, causing it to isomerize to urea . Bipyridine can be synthesized through various methods, including the reaction of pyridine with pyrylium salts .


Molecular Structure Analysis

The structure of urea crystals has been explored using full interaction maps (FIMs) and data from the CSD to develop optimum protocols for synthesizing co-crystals of urea .


Chemical Reactions Analysis

Urea can undergo various chemical reactions. For example, it can be converted to ammonia and carbon dioxide upon decomposition .


Physical And Chemical Properties Analysis

Urea is a light brown or light yellow. It is normally translucent and comes in the form of a liquid or solid (pellets). The density of this mineral is 1.33 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Material Applications

  • A study on the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea demonstrates an efficient method for producing intermediates for small molecule anticancer drugs, indicating the relevance of similar compounds in drug synthesis and material science (Zhang et al., 2019).
  • Research on complexation-induced unfolding of heterocyclic ureas suggests their potential in forming hydrogen-bonded complexes, which could be significant for self-assembly processes in material science (Corbin et al., 2001).
  • An investigation into N-alkoxyamino-4-dimethylaminopyridinium derivatives, related to pyridyl and urea functionalities, highlights their structural peculiarities and potential implications for chemical sensors or molecular recognition systems (Shtamburg et al., 2012).

Biological Activity and Pharmaceutical Potential

  • A study on alpha-pyridylation of chiral amines via urea coupling, lithiation, and rearrangement provides insights into synthetic strategies that could be applied in the development of new pharmaceuticals (Clayden & Hennecke, 2008).
  • Research into the synthesis, structure, and biological activity of thiazolyl urea derivatives highlights the antitumor activities of such compounds, suggesting the relevance of similar urea derivatives in cancer research (Ling et al., 2008).

Mechanism of Action

The mechanism of action of urea and bipyridine would depend on their specific use in a given context. For example, in the soil, urea decomposes back to ammonia (actually ammonium ion) and carbon dioxide. Nitrogen-fixing bacteria oxidize ammonium to nitrate, which is readily taken up by the roots of crops .

Safety and Hazards

While urea is generally safe, precautions should be taken when handling it due to the risk of accidents, fatalities, and health hazards .

Future Directions

There are ongoing efforts to improve the efficiency and applications of urea and bipyridine. For example, researchers are exploring ways to use urea more efficiently in agriculture . Additionally, new catalysts are being developed for urea synthesis .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c19-15-3-5-16(6-4-15)23-18(24)22-12-14-2-1-9-21-17(14)13-7-10-20-11-8-13/h1-11H,12H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTGTCCYVLWCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.